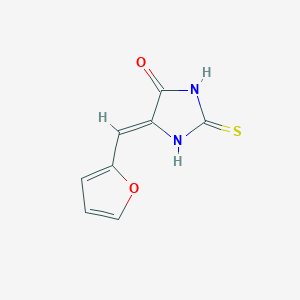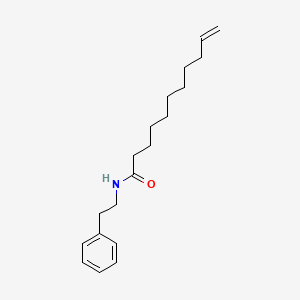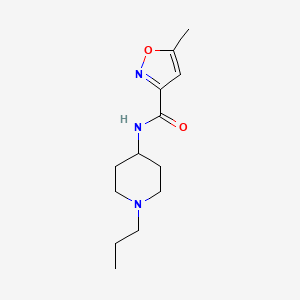
5-(2-Furylmethylene)-2-thioxo-4-imidazolidinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-FURYLMETHYLENE)-2-THIOXODIHYDRO-1H-IMIDAZOL-4-ONE is a heterocyclic compound that features a furan ring fused to an imidazole ring with a thioxo group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-FURYLMETHYLENE)-2-THIOXODIHYDRO-1H-IMIDAZOL-4-ONE typically involves the condensation of furfural with thiosemicarbazide under acidic conditions. The reaction proceeds through the formation of a Schiff base intermediate, which then cyclizes to form the desired product. The reaction conditions often include refluxing in ethanol or another suitable solvent, with the addition of a catalytic amount of acid to facilitate the cyclization process .
Industrial Production Methods
This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
5-(2-FURYLMETHYLENE)-2-THIOXODIHYDRO-1H-IMIDAZOL-4-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the thioxo group to a thiol or thioether.
Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and thioethers.
Substitution: Halogenated or nitrated derivatives of the furan ring.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial properties, showing activity against certain bacterial and fungal strains.
Industry: Utilized in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism by which 5-(2-FURYLMETHYLENE)-2-THIOXODIHYDRO-1H-IMIDAZOL-4-ONE exerts its effects involves interaction with various molecular targets:
Molecular Targets: The compound can bind to enzymes and proteins, altering their activity. For example, it may inhibit enzymes involved in DNA replication or repair, leading to anticancer effects.
Pathways Involved: The compound can modulate signaling pathways such as the MAPK/ERK pathway, which is crucial for cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
5-(2-FURYLMETHYLENE)-3-ISOBUTYL-2-THIOXO-1,3-THIAZOLIDIN-4-ONE: Another heterocyclic compound with a similar structure but different biological activities.
2(5H)-Furanone and 5-Hydroxy-2(5H)-furanone: Compounds with a furan ring and similar reactivity patterns.
Uniqueness
5-(2-FURYLMETHYLENE)-2-THIOXODIHYDRO-1H-IMIDAZOL-4-ONE is unique due to its specific combination of a furan and imidazole ring with a thioxo group, which imparts distinct chemical and biological properties.
Properties
CAS No. |
618-81-5 |
|---|---|
Molecular Formula |
C8H6N2O2S |
Molecular Weight |
194.21 g/mol |
IUPAC Name |
(5Z)-5-(furan-2-ylmethylidene)-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C8H6N2O2S/c11-7-6(9-8(13)10-7)4-5-2-1-3-12-5/h1-4H,(H2,9,10,11,13)/b6-4- |
InChI Key |
GARSQZBFJYWLJC-XQRVVYSFSA-N |
Isomeric SMILES |
C1=COC(=C1)/C=C\2/C(=O)NC(=S)N2 |
Canonical SMILES |
C1=COC(=C1)C=C2C(=O)NC(=S)N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(4-Nitrobenzoyl)-N'~2~-[(E)-1-(4-nitrophenyl)methylidene]-2-pyrrolidinecarbohydrazide](/img/structure/B11116835.png)
![N-[(N'-Cyclooctylidenehydrazinecarbonyl)methyl]-N-(2-methylphenyl)benzenesulfonamide](/img/structure/B11116849.png)
![N-({N'-[(E)-{4-[(4-Nitrophenyl)methoxy]phenyl}methylidene]hydrazinecarbonyl}methyl)-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B11116857.png)
![N-(butan-2-yl)-2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide](/img/structure/B11116858.png)
![N'-[(E)-[2-(Pentyloxy)phenyl]methylidene]octanehydrazide](/img/structure/B11116861.png)
![6-[(2E)-2-(3-bromobenzylidene)hydrazinyl]-N-cyclohexyl-N'-(4-nitrophenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B11116862.png)
![2,6-Bis[(2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptanoyl)amino]hexanoate](/img/structure/B11116867.png)

![2,3-Dinitropyrazolo[1,5-a]pyrimidine](/img/structure/B11116888.png)
![methyl 2-{[(3E)-3-{2-[(4-methoxyphenoxy)acetyl]hydrazinylidene}butanoyl]amino}benzoate](/img/structure/B11116895.png)

![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-ethylhexanamide](/img/structure/B11116904.png)
![2-(4-fluorophenyl)-N-(2-{[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}ethyl)acetamide](/img/structure/B11116906.png)

